molecular formula C8H4F4O B2986662 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one CAS No. 653-15-6

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

Cat. No. B2986662
CAS RN: 653-15-6
M. Wt: 192.113
InChI Key: UXFHPIWNFUQEJS-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a ketone compound that belongs to the family of fluorinated organic compounds.

Scientific Research Applications

Synthetic Chemistry Applications

The compound plays a crucial role in synthetic organic chemistry, especially in the deoxyfluorination of carboxylic acids to afford various acyl fluorides (Wang et al., 2021). This process is critical for the synthesis of acyl fluorides under neutral conditions, offering a pathway to efficiently transform (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids. Additionally, the microwave-assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones represents another significant application, showcasing an efficient method to reduce reaction times and solvent consumption (Thvedt et al., 2009).

Materials Science and Organic Electronics

In the realm of materials science and organic electronics, the compound's derivatives have been utilized to synthesize n-type semiconductors. For instance, diperfluorooctyl-substituted phenylene-thiophene oligomers were studied for their potential as n-type semiconductors in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the role of fluorinated compounds in enhancing carrier mobilities (Facchetti et al., 2004). Such applications are critical for the development of advanced electronic devices.

Photoreactive Materials

Highly fluorinated urethanes and polyurethanes from polyfluoro alcohols were produced using a photoreaction between phenyl isocyanate or pentafluorophenyl isocyanate and polyfluorinated alcohols and diols. This process, governed by the acidic properties of the polyfluoro alcohols and diols, highlights the compound's application in creating new materials with significant hydrophobicity and oleophobicity, beneficial for various industrial applications (Soto et al., 2014).

Organic Photovoltaics and Light-Emitting Devices

The synthesis and characterization of new fluorine-containing polyethers indicate the potential of such materials in the development of low dielectric, hydrophobic polyethers suitable for applications in organic photovoltaics and light-emitting devices (Fitch et al., 2003).

properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFHPIWNFUQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

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